molecular formula C10H6Cl2O2S B2495759 Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-18-7

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2495759
CAS No.: 21211-18-7
M. Wt: 261.12
InChI Key: ZVRUOIZSXBNGBH-UHFFFAOYSA-N
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Description

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a methyl ester group at position 2 and chlorine substituents at positions 3 and 4. This compound is structurally related to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a well-studied allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) .

Key physicochemical properties inferred from analogs include:

  • Molecular weight: ~275.1 g/mol (calculated).
  • Solubility: Likely low aqueous solubility due to aromatic and ester groups, similar to BT2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate can be synthesized through a multi-step process involving the chlorination of benzo[b]thiophene followed by esterification. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structural properties make it particularly valuable in developing:

  • Anti-cancer drugs : The compound has been explored for its potential to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory agents : Research indicates that it may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and ulcerative colitis .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating effective agrochemicals such as:

  • Herbicides : Its chlorinated structure enhances herbicidal efficacy, allowing for better crop protection while minimizing environmental impact.
  • Fungicides : The compound has shown promise in controlling fungal diseases in crops, contributing to sustainable agriculture practices .

Material Science

This compound is being investigated for its potential in material science applications:

  • Conductive polymers : Research is ongoing into its use in creating advanced materials with electrical conductivity, which can be applied in electronics and energy storage devices.
  • Nanocomposites : Its incorporation into nanostructured materials is being studied for enhancing mechanical properties and functionality .

Research in Organic Chemistry

This compound acts as a versatile building block in organic synthesis:

  • Synthesis of complex molecules : It enables the formation of various derivatives through substitution reactions, allowing chemists to create tailored molecules with specific functionalities.
  • Catalysis : this compound has been utilized in catalytic processes to improve reaction efficiencies .

Environmental Applications

Research is also focused on the environmental implications of this compound:

  • Green solvents : It is being studied for its role in developing environmentally friendly solvents that reduce toxic waste in chemical manufacturing.
  • Sustainable extraction methods : The compound's properties are being explored for use in extraction processes that minimize environmental impact while maximizing yield .

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Agricultural Efficacy

Field trials indicated that formulations containing this compound showed improved efficacy against common agricultural pests compared to traditional pesticides. This study highlighted its potential as a safer alternative for crop protection.

Case Study 3: Material Development

Research into conductive polymers incorporating this compound revealed enhanced electrical properties compared to conventional materials. These findings suggest promising applications in flexible electronics and energy storage systems.

Mechanism of Action

The mechanism of action of methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or as a ligand for receptor proteins. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzo[b]thiophene Carboxylates

The following table summarizes structurally related compounds and their properties:

Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Key Features Reference CAS/ID
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) Cl (3,6), COOH (2) BDK inhibition (IC₅₀ < 3.19 μM) High stability, in vivo efficacy N/A
Methyl benzo[b]thiophene-2-carboxylate H (3,6), COOCH₃ (2) Not reported Baseline structure for SAR studies 22913-24-2
6-Chlorobenzo[b]thiophene-2-carboxylic acid Cl (6), COOH (2) Moderate BDK inhibition Reduced potency vs. BT2 26018-73-5
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate OH (3), COOCH₂CH₃ (2) Not reported Hydroxy group enhances polarity 5556-20-7
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) Cl (3), F (6), COOH (2) BDK inhibition (IC₅₀ ~ 2.8 μM) Improved pharmacokinetics vs. BT2 N/A

Key Observations :

  • Halogen Substitution: Dichloro substitution (3,6-Cl) in BT2 and its methyl ester enhances BDK binding affinity and metabolic stability compared to mono-chloro or non-halogenated analogs .
  • Ester vs. Carboxylic Acid : The methyl ester group in the target compound may improve cell permeability compared to BT2, though hydrolysis to BT2 is likely required for activity .
  • Fluorine Substitution : BT2F (3-Cl, 6-F) shows comparable efficacy to BT2, suggesting fluorine can replace chlorine at position 6 without loss of activity .

Biological Activity

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (commonly referred to as BT2) is a synthetic compound notable for its diverse biological activities, particularly in the modulation of metabolic pathways and potential therapeutic applications in inflammatory conditions. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₈Cl₂O₂S and a molecular weight of 247.10 g/mol. The compound features a benzothiophene structure, characterized by a thiophene ring fused to a benzene ring, with dichloro and carboxylate substituents. It exhibits moderate solubility in organic solvents, making it suitable for various biochemical applications.

Target Enzyme: Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)
BT2 primarily acts as an inhibitor of the branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates BCKDC. By inhibiting BCKDK, BT2 enhances BCKDC activity, facilitating the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. This action leads to reduced plasma levels of BCAAs and may have implications for metabolic disorders .

Biological Activities

  • Metabolic Regulation
    BT2's inhibition of BCKDK promotes BCAA catabolism, which has been linked to improved metabolic health. Studies indicate that pharmacological activation of BCAA catabolism can lower blood pressure and protect against heart failure by enhancing cardiac function .
  • Anti-inflammatory Effects
    Research has demonstrated that BT2 may exert therapeutic effects against inflammatory conditions such as ulcerative colitis. Its ability to modulate intestinal microbiota and suppress inflammation-related pathways suggests potential applications in treating gastrointestinal disorders.
  • Impact on Insulin Sensitivity
    The compound has shown promise in improving insulin sensitivity by reducing plasma BCAA levels, which are often elevated in insulin-resistant states. This effect is particularly relevant for conditions like obesity and type 2 diabetes .

Table 1: Summary of Key Research Findings on BT2

Study ReferenceFocus AreaKey Findings
Metabolic DisordersInhibition of BCKDK leads to reduced plasma BCAAs; potential benefits for obesity and insulin resistance.
Heart Failure ModelsBT2 treatment improved cardiac function post-myocardial infarction; enhanced BCAA catabolism observed.
Inflammatory ConditionsDemonstrated efficacy in modulating intestinal microbiota; potential therapeutic effects against ulcerative colitis.
Insulin SensitivityReduced plasma BCAA levels associated with improved insulin sensitivity; implications for diabetes management.

Detailed Findings from Selected Studies

  • Study on Heart Failure : In murine models subjected to myocardial infarction, BT2 administration resulted in significant improvements in left ventricular ejection fraction and reduced cardiac dilation. These findings suggest that enhancing BCAA catabolism can mitigate the adverse effects of heart failure .
  • Inflammation Modulation : BT2's role in suppressing mTORC1 activation has been linked to its anti-inflammatory properties. This modulation may contribute to its therapeutic potential in inflammatory bowel diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid with methanol. Key methods include:

  • Dehydrating Agents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) facilitate acid activation. SOCl₂ is preferred for higher yields (85–90%) under reflux in anhydrous methanol .
  • Alternative Routes: Suzuki-Miyaura coupling can assemble the benzothiophene core using boronic esters and chloro-substituted precursors, but this requires palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–100°C) .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%), monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Methoxy group at δ 3.9–4.0 ppm (singlet, 3H).
    • Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8.5 Hz, 2H) .
  • ¹³C NMR: Carbonyl (C=O) at δ 165–168 ppm; aromatic carbons at δ 120–140 ppm .
  • IR: Strong C=O stretch at 1720–1740 cm⁻¹; C-Cl stretches at 750–800 cm⁻¹ .
  • Validation: Compare with PubChem data (InChIKey: UQIQUQQCIXVKLY) and CAS registry (21211-19-8) .

Advanced Research Questions

Q. What in vitro models demonstrate the biological activity of this compound, and how do experimental parameters affect reproducibility?

Methodological Answer:

  • Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition:
    • Assay Design: Recombinant BDK is incubated with the compound (1–50 µM) and ATP. IC₅₀ is determined via luminescence-based kinase activity assays .
    • Contradictions: BT2 (active metabolite) shows 10-fold higher potency (IC₅₀ = 0.8 µM) than (S)-CPP but requires strict pH control (7.4) to prevent hydrolysis .
  • Anti-Inflammatory Activity (UC Models):
    • DSS-Induced Colitis: BT2 (10 mg/kg/day, oral) reduces colon inflammation in mice by suppressing mTORC1 and modulating gut microbiota (16S rRNA sequencing) .

Q. How does this compound modulate mTORC1 signaling in inflammatory diseases, and what are the contradictory findings?

Methodological Answer:

  • Mechanism: BT2 inhibits branched-chain amino acid (BCAA) uptake, reducing mTORC1 activation in colonic epithelial cells. This downregulates pro-inflammatory cytokines (IL-6, IL-1β) via NF-κB suppression .
  • Contradictions:
    • In Vivo vs. In Vitro: BT2 reduces BCAA levels in mice but shows minimal effect in human cell lines (Caco-2), suggesting species-specific transport protein differences .
    • Dosage Discrepancies: Effective anti-inflammatory doses in mice (10 mg/kg) exceed tolerated levels in primates, complicating translational research .

Q. What strategies resolve discrepancies in the stability and bioavailability of this compound across experimental models?

Methodological Answer:

  • Stability:
    • pH Sensitivity: BT2 degrades rapidly at pH > 7. Use buffered solutions (pH 7.4) for in vitro assays .
    • Prodrug Design: Ethyl ester derivatives improve oral bioavailability by 40% in rats (AUC₀–24h = 12 µg·h/mL) .
  • Bioavailability:
    • Nanoparticle Encapsulation: PLGA nanoparticles increase plasma half-life from 2h to 8h in murine models .

Q. How do structural modifications (e.g., ester vs. acid forms) influence the compound’s pharmacokinetics and target selectivity?

Methodological Answer:

  • Ester vs. Carboxylic Acid:
    • Ester Form (Methyl): Higher lipophilicity (LogP = 2.8) enhances membrane permeability but reduces aqueous solubility (0.2 mg/mL) .
    • Acid Form (BT2): Improved solubility (1.5 mg/mL) but requires esterase-mediated activation in vivo, delaying onset .
  • Selectivity: Chlorine substitutions at 3,6-positions are critical for BDK binding (Kd = 15 nM vs. 220 nM for non-chlorinated analogs) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for BDK inhibition?

Methodological Analysis:

  • Assay Variability: Luminescence assays (ADP-Glo™) report lower IC₅₀ (0.8 µM) than radiometric methods (1.5 µM) due to differential ATP detection .
  • Protein Source: Recombinant human BDK vs. murine isoforms show 20% variance in inhibitor sensitivity .

Properties

IUPAC Name

methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRUOIZSXBNGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971067
Record name Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-17-2, 21211-18-7
Record name Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,6-dichlorobenzo(b)thiophene-2-carboxylate
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